Metacetamol

Description

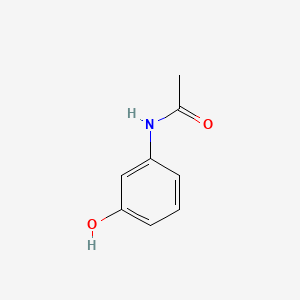

Metacetamol is a derivative of phenol which has an acetamido substituent located meta to the phenolic -OH group. It is a non-toxic regioisomer of paracetamol with analgesic properties, but has never been marketed as a drug. It has a role as a non-narcotic analgesic. It is a member of acetamides and a member of phenols.

This compound has been reported in Nicotiana tabacum with data available.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6(10)9-7-3-2-4-8(11)5-7/h2-5,11H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNWXBAGRTUKKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Record name | N-ACETYL-M-AMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022089 | |

| Record name | 3-Acetamidophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-acetyl-m-aminophenol is a light gray solid. (NTP, 1992) | |

| Record name | N-ACETYL-M-AMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | N-ACETYL-M-AMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

621-42-1 | |

| Record name | N-ACETYL-M-AMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Acetamidophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metacetamol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metacetamol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755827 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Acetamidophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(3-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Acetamidophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metacetamol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METACETAMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V942ZCN81H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

406 °F (NTP, 1992) | |

| Record name | N-ACETYL-M-AMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Metacetamol: A Technical Whitepaper on its Discovery, History, and Scientific Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metacetamol (3-hydroxyacetanilide), a structural isomer of the widely used analgesic and antipyretic drug paracetamol, has been a subject of scientific interest due to its potential for a more favorable toxicity profile. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known pharmacological and toxicological properties of this compound. Despite its early promise, this compound, also known by its developmental code BS-749, has never been commercially marketed. This document consolidates the available technical data, including quantitative comparisons with paracetamol, detailed experimental protocols for its synthesis, and a hypothesized mechanism of action based on its structural similarity to paracetamol. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug development and pharmacology.

Introduction and Historical Context

The history of this compound is intrinsically linked to the development of acetanilide-derived analgesics in the late 19th and early 20th centuries. The discovery of the analgesic and antipyretic properties of acetanilide (B955) in 1886 marked a significant milestone in synthetic pharmacology. However, its use was soon curtailed due to significant toxic side effects, including methemoglobinemia. This led to the development of less toxic derivatives, such as phenacetin (B1679774) and paracetamol (acetaminophen).

While the exact date and discoverer of this compound's first synthesis are not well-documented in readily available literature, it is understood to be a regioisomer of paracetamol. Its investigation was likely spurred by the desire to find an analgesic with the efficacy of paracetamol but with an improved safety profile, particularly concerning hepatotoxicity. Despite being assigned the developmental code BS-749, its development did not progress to commercialization.

Synthesis of this compound

The synthesis of this compound (3-hydroxyacetanilide) is a relatively straightforward laboratory procedure involving the acetylation of 3-aminophenol (B1664112).

Experimental Protocol: Synthesis of 3-Hydroxyacetanilide

Materials:

-

3-aminophenol (0.60 mole, 66.0 g)

-

Acetic anhydride (B1165640) (0.76 mole, 77.8 g)

-

Deionized water (180 mL)

-

Erlenmeyer flask

-

Stirring apparatus

-

Heating mantle or water bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Recrystallization solvent (e.g., ethanol (B145695) or water)

Procedure:

-

A suspension of 3-aminophenol in deionized water is prepared in an Erlenmeyer flask.

-

Acetic anhydride is added to the suspension with stirring.

-

The reaction mixture is heated to facilitate the reaction.

-

Upon completion of the reaction, the mixture is cooled to allow for the precipitation of the crude 3-hydroxyacetanilide.

-

The crude product is isolated by filtration and washed with cold water.

-

The crude solid is then purified by recrystallization from a suitable solvent to yield pure 3-hydroxyacetanilide.

A reported yield for this reaction is approximately 81.0 g of 3-hydroxyacetanilide as a solid with a melting point of 144-146°C.[1]

Synthesis Workflow Diagram

Toxicological Profile

A key area of interest for this compound has been its toxicological profile, with some evidence suggesting it is less hepatotoxic than paracetamol.

Acute Toxicity Data

Preclinical studies in rats have provided the following acute toxicity data:

| Compound | Animal Model | Route of Administration | LD50 |

| This compound | Rat | Intraperitoneal | 1.15 g/kg |

| Paracetamol | Rat | Intraperitoneal | 1.25 g/kg |

| Orthocetamol | Rat | Intraperitoneal | 1.30 g/kg |

Data sourced from preclinical toxicological studies.

These findings suggest that this compound has a slightly lower acute toxicity than paracetamol in this animal model.

Organ-Specific Toxicity

Studies in female Sprague-Dawley rats have indicated a dose-dependent toxicity profile for this compound:

-

At 100 mg/kg (i.p.): No observed hepatotoxicity, nephrotoxicity, or hematotoxicity.

-

At 500 mg/kg and 1000 mg/kg (i.p.): Evidence of mild hepatotoxicity and severe nephrotoxicity at the highest dose.

It is important to note that while this compound may be less prone to causing liver damage at lower doses compared to paracetamol, it exhibits significant kidney toxicity at higher doses.

Experimental Protocol: Acute Toxicity Assessment (Writhing Test - Analgesic Activity)

A common method to assess the analgesic activity of compounds like this compound is the acetic acid-induced writhing test in mice.

Animals:

-

Male Swiss albino mice (20-25 g)

Materials:

-

This compound

-

Paracetamol (as a positive control)

-

Vehicle (e.g., 0.9% saline with a suspending agent)

-

0.6% acetic acid solution

Procedure:

-

Animals are divided into groups: control (vehicle), positive control (paracetamol), and test groups (different doses of this compound).

-

The respective substances are administered orally or intraperitoneally.

-

After a set period (e.g., 30 minutes), each mouse is injected intraperitoneally with 0.6% acetic acid.

-

The number of writhing responses (a characteristic stretching behavior) is counted for a specific duration (e.g., 20 minutes).

-

The percentage inhibition of writhing is calculated for each group compared to the control group to determine analgesic activity.

Conclusion and Future Perspectives

This compound represents an interesting case in the history of analgesic drug development. As a structural isomer of paracetamol, it demonstrated early promise with its analgesic and antipyretic effects, coupled with a potentially improved safety profile, particularly concerning hepatotoxicity. However, the available data, though limited, also point to a risk of nephrotoxicity at higher doses.

The lack of extensive clinical development and the scarcity of published research on this compound suggest that it did not offer a significant enough therapeutic advantage over paracetamol to warrant further investment. Nevertheless, the study of this compound and its derivatives could still provide valuable insights into the structure-activity relationships of acetanilide analgesics and may inform the design of future non-opioid pain relievers with enhanced safety and efficacy.

This whitepaper has summarized the currently available technical information on this compound. Further in-depth research would be required to fully elucidate its pharmacological and toxicological profile and to definitively compare its therapeutic index with that of paracetamol.

References

An In-depth Technical Guide to the Chemical Properties of 3-Hydroxyacetanilide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 3-hydroxyacetanilide (also known as metacetamol or N-acetyl-m-aminophenol, AMAP). It includes quantitative physicochemical data, detailed experimental protocols for its synthesis and analysis, and visualizations of its metabolic pathway and experimental workflows. This document is intended to serve as a key resource for professionals in research and drug development.

Core Chemical and Physical Properties

3-Hydroxyacetanilide is a regioisomer of the common analgesic paracetamol (4-hydroxyacetanilide). While it exhibits analgesic properties, it is noted for its significantly lower toxicity, making it a compound of interest in toxicological and pharmacological research.[1][2] Its core properties are summarized below.

Data Presentation: Physicochemical Properties

All quantitative data for 3-hydroxyacetanilide is summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | N-(3-hydroxyphenyl)acetamide | [3] |

| Synonyms | This compound, 3-Acetamidophenol, N-acetyl-m-aminophenol, AMAP | [3] |

| CAS Number | 621-42-1 | [3] |

| Molecular Formula | C₈H₉NO₂ | [3] |

| Molecular Weight | 151.16 g/mol | [3] |

| Appearance | Light gray or off-white to tan crystalline solid | [3][4] |

| Melting Point | 145-148 °C (406 °F) | [3][4] |

| Boiling Point | 273.17 °C (rough estimate) | [4] |

| pKa (Predicted) | 9.50 ± 0.10 | [4] |

| logP (Calculated) | 0.7 | [3] |

| Solubility | Water: < 1 mg/mL at 22 °C (insoluble) Ethanol: ~5 mg/mL DMSO: ~30 mg/mL DMF: ~30 mg/mL DMSO:PBS (1:4, pH 7.2): ~0.20 mg/mL | [3] |

Spectroscopic Data

| Spectrum Type | Key Features | Reference(s) |

| UV-Vis (λmax) | 246 nm (in Ethanol) | |

| Infrared (IR) | Characteristic peaks expected at: • ~3300-3500 cm⁻¹ (O-H, N-H stretching) • ~3000-3100 cm⁻¹ (Aromatic C-H stretching) • ~1650-1670 cm⁻¹ (C=O Amide I band) • ~1500-1600 cm⁻¹ (Aromatic C=C stretching, N-H bending) | [5][6] |

| ¹H NMR | Expected chemical shifts (δ) in a suitable solvent (e.g., DMSO-d₆): • ~2.0 ppm (singlet, 3H, -COCH₃) • ~6.5-7.5 ppm (multiplets, 4H, aromatic protons) • ~9.0-9.5 ppm (singlet, 1H, -OH) • ~9.5-10.0 ppm (singlet, 1H, -NH) | [1][7] |

| ¹³C NMR | Expected chemical shifts (δ) in a suitable solvent (e.g., DMSO-d₆): • ~24 ppm (-COCH₃) • ~105-130 ppm (aromatic CH carbons) • ~140 ppm (aromatic C-N) • ~158 ppm (aromatic C-O) • ~168 ppm (C=O) | [8][9] |

| Mass (MS) | Electron Ionization (EI): • m/z 151: Molecular ion [M]⁺ • m/z 109: Base peak, [M - C₂H₂O]⁺ (loss of ketene) • m/z 43: [CH₃CO]⁺ | [3] |

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis and analytical quantification of 3-hydroxyacetanilide.

Synthesis of 3-Hydroxyacetanilide via Acetylation

This protocol details the synthesis of 3-hydroxyacetanilide from 3-aminophenol (B1664112) and acetic anhydride (B1165640).

Materials:

-

3-Aminophenol (66.0 g, 0.60 mol)

-

Acetic Anhydride (77.8 g, 0.76 mol)

-

Deionized Water

-

Beaker or Round-bottom flask (500 mL)

-

Stirring apparatus

-

Heating mantle or water bath

-

Buchner funnel and filter flask

-

Filter paper

-

Recrystallization solvent (e.g., water or ethanol/water mixture)

Methodology:

-

Reaction Setup: In a 500 mL beaker or round-bottom flask, suspend 66.0 g (0.60 mol) of 3-aminophenol in 180 mL of deionized water.

-

Addition of Reagent: While stirring the suspension, slowly add 77.8 g (0.76 mol) of acetic anhydride to the mixture. The reaction is exothermic, and the temperature may rise. Maintain gentle stirring.

-

Reaction Progression: Continue stirring the mixture. A solid precipitate of 3-hydroxyacetanilide will begin to form. The reaction is typically complete within 30-60 minutes at room temperature.

-

Isolation of Crude Product: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product on the filter with several portions of cold deionized water to remove unreacted starting materials and acetic acid byproduct.

-

Purification by Recrystallization: a. Transfer the crude solid to a beaker. b. Add a minimal amount of hot recrystallization solvent (e.g., water) until the solid just dissolves. c. If the solution is colored, a small amount of activated charcoal can be added, the solution boiled for a few minutes, and then hot-filtered to remove the charcoal. d. Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. e. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum or in a drying oven.

-

Characterization: Confirm the identity and purity of the final product by measuring its melting point (expected: 145-148 °C) and using spectroscopic methods (IR, NMR).[10]

Quantification by Isocratic HPLC

This protocol describes a reverse-phase high-performance liquid chromatography (HPLC) method for the separation and quantification of 3-hydroxyacetanilide, particularly in the presence of its 2- and 4-hydroxy isomers.[11]

Materials and Equipment:

-

HPLC system with UV detector

-

Reverse-phase C18 column (e.g., µBondapak C18 or equivalent)

-

2-Propanol (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Methodology:

-

Mobile Phase Preparation: a. Prepare the isocratic mobile phase by mixing 2-propanol, methanol, and water in a volume ratio of 8:18:74 (v/v) . b. For example, to prepare 1 liter of mobile phase, combine 80 mL of 2-propanol, 180 mL of methanol, and 740 mL of water. c. Degas the mobile phase using sonication or vacuum filtration before use.

-

Standard Solution Preparation: a. Accurately weigh a known amount of pure 3-hydroxyacetanilide standard. b. Dissolve it in a suitable solvent (e.g., mobile phase or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL). c. Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1-100 µg/mL).

-

Sample Preparation: a. Dissolve the sample containing 3-hydroxyacetanilide in the mobile phase to an expected concentration within the calibration range. b. Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

-

Chromatographic Conditions:

-

Column: µBondapak C18 (or equivalent reverse-phase C18 column)

-

Mobile Phase: 2-Propanol:Methanol:Water (8:18:74, v/v)

-

Flow Rate: 1.0 mL/min (representative value, optimization may be required)

-

Injection Volume: 10 µL (representative value)

-

Detection: UV at 246 nm

-

Run Time: Approximately 22 minutes

-

-

Analysis: a. Inject the standard solutions to establish a calibration curve of peak area versus concentration. b. Inject the prepared sample solutions. c. Identify the 3-hydroxyacetanilide peak by its retention time compared to the standard. d. Quantify the amount of 3-hydroxyacetanilide in the sample by interpolating its peak area on the calibration curve.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key logical and experimental workflows related to 3-hydroxyacetanilide.

Synthesis and Purification Workflow

HPLC Analysis Workflow

Metabolic Pathway of 3-Hydroxyacetanilide

References

- 1. researchgate.net [researchgate.net]

- 2. The acetaminophen regioisomer 3'-hydroxyacetanilide inhibits and covalently binds to cytochrome P450 2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Hydroxyacetanilide | C8H9NO2 | CID 12124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemical.com [alfa-chemical.com]

- 5. researchgate.net [researchgate.net]

- 6. Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001859) [hmdb.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Human Metabolome Database: Showing metabocard for Acetaminophen (HMDB0001859) [hmdb.ca]

- 11. spectrabase.com [spectrabase.com]

Metacetamol's Mechanism of Action: An In-depth Technical Guide

Disclaimer: The direct mechanism of action for metacetamol (3-hydroxyacetanilide) is not extensively documented in publicly available scientific literature. This guide provides a comprehensive overview of the well-researched mechanisms of its structural isomer, paracetamol (acetaminophen), as a foundational framework. Specific findings related to this compound are integrated to offer a comparative perspective and highlight areas for future research.

Executive Summary

This compound, a regioisomer of paracetamol, exhibits analgesic and antipyretic properties with a notably non-toxic profile.[1] While its precise molecular targets and signaling pathways remain largely unelucidated, the extensive research into paracetamol provides a valuable lens through which to hypothesize and investigate its actions. Paracetamol's mechanism is multifaceted, extending beyond simple cyclooxygenase (COX) inhibition to involve the endocannabinoid and serotonergic systems, as well as transient receptor potential (TRP) channels.[2][3] This guide synthesizes the current understanding of these complex pathways, presents available quantitative data, details relevant experimental protocols, and provides visualizations to aid researchers and drug development professionals in exploring the pharmacology of this compound.

Paracetamol: A Multi-Target Analgesic

The mechanism of action of paracetamol is no longer considered to be solely through the inhibition of prostaglandin (B15479496) synthesis. It is now understood to involve a combination of central and peripheral effects mediated by various molecular targets.[4]

Cyclooxygenase (COX) Inhibition

Paracetamol is a weak inhibitor of COX-1 and COX-2 enzymes in peripheral tissues, which accounts for its limited anti-inflammatory effects compared to NSAIDs.[2][5] However, it shows a degree of selectivity for COX-2, particularly in environments with low levels of peroxides.[6][7] The proposed mechanism involves paracetamol acting as a reducing agent at the peroxidase (POX) site of the COX enzyme, which is essential for its cyclooxygenase activity.[4]

Table 1: Comparative IC50 Values for COX Inhibition by Paracetamol

| Enzyme | IC50 (μmol/L) - in vitro | IC50 (μmol/L) - ex vivo |

| COX-1 | 113.7 | 105.2 |

| COX-2 | 25.8 | 26.3 |

Data from Hinz et al. (2007) showing a 4.4-fold selectivity for COX-2 inhibition in human whole blood assays.[8][9]

The Endocannabinoid and TRPV1 System Connection

A significant component of paracetamol's analgesic effect is now attributed to its metabolism in the central nervous system.[3]

-

Metabolism to AM404: In the brain, paracetamol is deacetylated to p-aminophenol, which is then conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) to form N-arachidonoylphenolamine (AM404).[4][10]

-

TRPV1 Activation: AM404 is a potent activator of the transient receptor potential vanilloid 1 (TRPV1) channel, a key player in pain signaling.[3][11] Supraspinal activation of TRPV1 by AM404 is believed to contribute significantly to paracetamol's analgesic effects.[12] This activation can also lead to the inhibition of T-type calcium channels (Ca(v)3.2), further modulating neuronal excitability.[13][14]

-

Cannabinoid Receptor (CB1) Modulation: AM404 also acts as an indirect agonist of cannabinoid CB1 receptors by inhibiting the reuptake of the endocannabinoid anandamide.[15][16] The analgesic effects of paracetamol have been shown to be attenuated by CB1 receptor antagonists.[15]

Diagram 1: Paracetamol's Central Metabolism and Action

Caption: Central metabolic pathway of paracetamol to AM404 and its subsequent action on TRPV1 and CB1 receptors.

Role of the Serotonergic System

There is substantial evidence that paracetamol's analgesic effects are mediated, in part, by the potentiation of descending serotonergic pathways that inhibit pain signals in the spinal cord.[2][4] This action is thought to involve interactions with 5-HT receptor subtypes.[2]

This compound: What is Known

Information specifically on the mechanism of action of this compound is sparse. However, comparative studies with paracetamol provide some insights.

Metabolism and Toxicity Profile

This compound is noted for being a non-toxic regioisomer of paracetamol.[1] Studies in mice have shown that even at high doses, this compound does not cause the hepatic necrosis characteristic of paracetamol overdose.[17] This difference in toxicity is likely due to variations in their metabolism.

-

Glutathione (B108866) Depletion: Paracetamol's toxicity is linked to the formation of the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI) by cytochrome P450 enzymes (primarily CYP2E1), which depletes hepatic glutathione stores.[18] In contrast, this compound causes only a slight decrease in liver glutathione.[17]

-

CYP2E1 Interaction: Interestingly, this compound has been shown to covalently bind to and inhibit cytochrome P450 2E1.[19] This suggests that while it is a substrate for P450 enzymes, the nature of its reactive metabolite or its subsequent interactions may differ significantly from that of paracetamol.[20][21] One study suggests that this compound is more resilient to chemical oxidation than paracetamol.

Diagram 2: Comparative Hepatic Metabolism and Toxicity

Caption: A simplified comparison of the hepatic metabolism and resulting toxicity of paracetamol and this compound.

Experimental Protocols

Detailed experimental protocols for elucidating the mechanism of action of analgesic compounds like paracetamol and this compound are crucial for reproducible research. Below are outlines of key experimental methodologies.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory potential of a compound against COX-1 and COX-2 enzymes.

-

Objective: To quantify the IC50 values of the test compound for COX-1 and COX-2.

-

Methodology:

-

Enzyme Source: Purified recombinant human COX-1 and COX-2 enzymes.

-

Assay Principle: A colorimetric or fluorometric method is used to measure the peroxidase activity of the COX enzymes.

-

Procedure:

-

The enzymes are pre-incubated with various concentrations of the test compound.

-

Arachidonic acid is added to initiate the reaction.

-

The production of prostaglandin G2 (PGG2) is coupled to the oxidation of a chromogenic substrate, and the change in absorbance is monitored over time.

-

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by non-linear regression analysis.

-

Whole Blood Assay for COX Inhibition (ex vivo)

This assay provides a more physiologically relevant measure of COX inhibition in the presence of blood components.

-

Objective: To assess the inhibitory effect of a compound on COX-1 and COX-2 in a whole blood matrix.

-

Methodology:

-

Sample Collection: Blood samples are collected from healthy volunteers before and after administration of the test compound.

-

COX-1 Activity: Aliquots of whole blood are allowed to clot at 37°C for a specified time to induce platelet activation and thromboxane (B8750289) B2 (TXB2) production, a stable metabolite of the COX-1 product thromboxane A2.

-

COX-2 Activity: Aliquots of whole blood are incubated with lipopolysaccharide (LPS) to induce COX-2 expression in monocytes, followed by measurement of prostaglandin E2 (PGE2) production.

-

Quantification: TXB2 and PGE2 levels are quantified using enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The percentage of inhibition of TXB2 and PGE2 production is calculated relative to baseline levels.

-

In Vivo Analgesia Models

Animal models are essential for evaluating the analgesic efficacy of a compound.

-

Objective: To determine the antinociceptive effect of the test compound in models of acute thermal, mechanical, and chemical pain.

-

Models:

-

Hot Plate Test (Thermal Pain): The latency of the animal to lick its paw or jump when placed on a heated surface is measured.

-

Von Frey Test (Mechanical Pain): The paw withdrawal threshold in response to stimulation with calibrated filaments is determined.

-

Formalin Test (Chemical/Inflammatory Pain): The time the animal spends licking the paw injected with a dilute formalin solution is recorded.

-

-

Procedure:

-

Animals are habituated to the testing environment.

-

Baseline measurements are taken.

-

The test compound is administered (e.g., orally or intraperitoneally).

-

Pain responses are measured at various time points after drug administration.

-

-

Data Analysis: The analgesic effect is expressed as a percentage of the maximum possible effect (%MPE) or as an increase in the pain threshold.

Diagram 3: Experimental Workflow for In Vivo Analgesia Study

Caption: A typical workflow for assessing the analgesic properties of a compound in preclinical models.

Conclusion and Future Directions

The mechanism of action of this compound remains an open area for investigation. While it shares analgesic and antipyretic properties with its isomer, paracetamol, its distinct toxicity profile suggests significant differences in its metabolism and interaction with cellular targets. The multifaceted mechanism of paracetamol, involving COX inhibition, the endocannabinoid system via the AM404 metabolite, TRPV1 activation, and serotonergic pathways, provides a robust framework for future studies on this compound.

Key research questions for drug development professionals and scientists include:

-

Does this compound undergo deacetylation and subsequent conjugation to form an AM404-like metabolite in the central nervous system?

-

What is the activity of this compound and its potential metabolites on TRPV1 channels and CB1 receptors?

-

How does the inhibition of CYP2E1 by this compound influence its overall pharmacological and toxicological profile?

-

What are the specific effects of this compound on central and peripheral prostaglandin synthesis?

Answering these questions through rigorous preclinical studies, employing the experimental protocols outlined in this guide, will be crucial to fully understanding the therapeutic potential of this compound as a potentially safer alternative to paracetamol.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Paracetamol (Acetaminophen): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Actions of paracetamol on cyclooxygenases in tissue and cell homogenates of mouse and rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. open.fau.de [open.fau.de]

- 8. researchgate.net [researchgate.net]

- 9. Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Ca(v)3.2 calcium channels: the key protagonist in the supraspinal effect of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Articles: acetaminophen « metajournal.com [metajournal.com]

- 15. researchgate.net [researchgate.net]

- 16. Acetaminophen Relieves Inflammatory Pain through CB1 Cannabinoid Receptors in the Rostral Ventromedial Medulla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The pharmacology and toxicology of meta-substituted acetanilide I: acute toxicity of 3-hydroxyacetanilide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Comparison of effects of high and low dose paracetamol treatment and toxicity on brain and liver in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The acetaminophen regioisomer 3'-hydroxyacetanilide inhibits and covalently binds to cytochrome P450 2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Acetaminophen structure-toxicity studies: in vivo covalent binding of a nonhepatotoxic analog, 3-hydroxyacetanilide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Immunochemical comparison of 3'-hydroxyacetanilide and acetaminophen binding in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Pharmacokinetics of Metacetamol In Vivo

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the In Vivo Pharmacokinetics of Metacetamol

Executive Summary

This technical guide addresses the topic of the in vivo pharmacokinetics of this compound (3-hydroxyacetanilide). Extensive literature searches have revealed a significant scarcity of in vivo pharmacokinetic data for this compound. This compound, a regioisomer of the widely used analgesic and antipyretic drug paracetamol (acetaminophen), has never been marketed as a pharmaceutical agent. Consequently, comprehensive studies detailing its absorption, distribution, metabolism, and excretion (ADME) in living organisms are not publicly available.

This document will summarize the limited existing information on this compound, primarily from in vitro studies and toxicological comparisons with paracetamol. Due to the lack of quantitative in vivo data, the core requirements of this guide—namely, structured data tables and detailed in vivo experimental protocols—cannot be fulfilled. The provided visualizations will focus on the known metabolic pathways of the closely related and extensively studied isomer, paracetamol, to offer a conceptual framework.

Introduction to this compound

This compound, or 3-hydroxyacetanilide, is a structural isomer of paracetamol (4-hydroxyacetanilide). While it has demonstrated analgesic and antipyretic properties, it has not been developed for clinical use. Research on this compound has primarily centered on its synthesis, physicochemical properties, and toxicological profile in comparison to paracetamol. A key finding is that this compound is considered non-toxic.

Review of Available Pharmacokinetic Information

Comprehensive in vivo pharmacokinetic studies for this compound are not available in the published scientific literature. The following sections discuss the limited knowledge, drawing comparisons with paracetamol where relevant.

Absorption, Distribution, Metabolism, and Excretion (ADME)

There is no specific in vivo data available for the absorption, distribution, and excretion of this compound.

Metabolism:

In vitro studies have provided some insights into the potential metabolic pathways of this compound. It is hypothesized that, similar to paracetamol, this compound undergoes phase II conjugation reactions, primarily glucuronidation and sulfation.

One study investigated the reactive metabolites of this compound and their glutathione (B108866) conjugates. While paracetamol's toxicity is linked to the formation of the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI), the corresponding reactive intermediates of this compound do not appear to cause hepatotoxicity.

Comparative Pharmacokinetics: this compound vs. Paracetamol

To provide a frame of reference, this section outlines the well-established in vivo pharmacokinetics of paracetamol. It is crucial to note that while structurally similar, the pharmacokinetic profiles of isomers can differ significantly.

Paracetamol Pharmacokinetic Parameters

The pharmacokinetics of paracetamol are well-documented and can be summarized as follows:

| Parameter | Value | Species | Route |

| Bioavailability | 70-90% | Human | Oral |

| Time to Peak Plasma Concentration (Tmax) | 10-60 minutes | Human | Oral |

| Volume of Distribution (Vd) | ~0.9 L/kg | Human | Intravenous |

| Plasma Protein Binding | 10-20% | Human | - |

| Elimination Half-life (t½) | 1.9-2.5 hours | Human | Intravenous |

| Metabolism | Primarily hepatic (glucuronidation, sulfation) | Human | - |

| Excretion | >85% in urine within 24 hours (as metabolites) | Human | - |

This table is provided for comparative context and summarizes data for paracetamol, not this compound.

Conceptual Visualization of Paracetamol Metabolism

Given the absence of specific signaling pathways for this compound, the following diagram illustrates the major metabolic pathways of its isomer, paracetamol. This can serve as a hypothetical starting point for considering the potential metabolic fate of this compound.

Caption: Major metabolic pathways of paracetamol in the liver.

Experimental Protocols: A Methodological Gap

A core requirement of this guide was to provide detailed methodologies for key experiments. Due to the lack of published in vivo pharmacokinetic studies on this compound, it is not possible to provide established and validated experimental protocols for its study.

For future research, a typical in vivo pharmacokinetic study in an animal model (e.g., rodent) would conceptually involve the following workflow.

Caption: Conceptual workflow for a generic in vivo pharmacokinetic study.

Conclusion and Future Directions

Future research efforts are warranted to elucidate the complete pharmacokinetic profile of this compound. Such studies would be essential to understand its therapeutic potential and to provide a basis for any future drug development initiatives. Key areas for investigation include:

-

In vivo ADME studies in various animal models to determine key pharmacokinetic parameters.

-

Metabolite identification and profiling to understand the biotransformation pathways.

-

Comparative studies with paracetamol to delineate the structural basis for differences in pharmacokinetics and toxicity.

This guide will be updated as new information on the in vivo pharmacokinetics of this compound becomes available in the scientific literature.

Metacetamol vs paracetamol structural differences

An In-depth Technical Guide on the Core Structural Differences Between Metacetamol and Paracetamol

Introduction

Paracetamol (acetaminophen) is one of the most widely used analgesic and antipyretic drugs globally.[1] Its efficacy and safety profile have made it a cornerstone of pain and fever management for over a century.[2] this compound, a structural isomer of paracetamol, also exhibits analgesic and antipyretic properties but has never been commercialized.[3][4][5] For researchers, scientists, and drug development professionals, understanding the nuanced structural differences between these two molecules is critical. This seemingly minor isomeric change—the shift of a hydroxyl group from the para to the meta position—has profound implications for their physicochemical properties, crystal structure, and, consequently, their biological activity and metabolic fate. This guide provides a detailed technical comparison, summarizing key quantitative data, outlining experimental protocols, and visualizing the fundamental structural and mechanistic distinctions.

Core Molecular Structure

The fundamental difference between paracetamol and this compound lies in the substitution pattern on the benzene (B151609) ring. Both molecules consist of a benzene ring substituted with a hydroxyl group (-OH) and an acetamido group (-NHCOCH₃).

-

Paracetamol (N-(4-hydroxyphenyl)acetamide): The hydroxyl group is located at position 4 of the phenyl ring, para to the acetamido group.[6][7]

-

This compound (N-(3-hydroxyphenyl)acetamide): The hydroxyl group is at position 3, in the meta position relative to the acetamido group.[5][8]

This positional isomerism is the primary determinant of the differences in their chemical and biological profiles.

Figure 1: Chemical structures of Paracetamol and this compound.

Physicochemical Properties

While sharing the same molecular formula and weight, their different substitution patterns lead to distinct physical properties, such as melting point.

| Property | Paracetamol | This compound |

| IUPAC Name | N-(4-hydroxyphenyl)acetamide[9] | N-(3-hydroxyphenyl)acetamide[3] |

| Synonyms | Acetaminophen, APAP[10] | 3-Hydroxyacetanilide, AMAP[4] |

| Molecular Formula | C₈H₉NO₂[9] | C₈H₉NO₂[8] |

| Molar Mass | 151.16 g/mol [9] | 151.163 g/mol [3] |

| Melting Point | 168-172 °C[9] | 146-149 °C[3] |

Table 1: Comparison of Physicochemical Properties.

Crystallographic and Spectroscopic Data

The structural isomerism influences how the molecules pack in the solid state, leading to different crystal structures (polymorphs) and distinct spectroscopic signatures.

Crystallography

Both compounds are known to exhibit polymorphism. Paracetamol most commonly exists in its monoclinic Form I, which is thermodynamically stable.[11] A metastable orthorhombic form (Form II) and an unstable Form III have also been identified.[12][13] this compound also has at least two known polymorphs, a stable Form I and a metastable Form II.[4]

| Parameter | Paracetamol (Form I, monoclinic) | Paracetamol Trihydrate (orthorhombic) | This compound Hemihydrate (monoclinic) |

| Space Group | P2₁/a | Pbca | P2₁/n |

| a (Å) | 12.936 | 7.3324 | 12.257 |

| b (Å) | 9.388 | 12.590 | 12.598 |

| c (Å) | 7.126 | 22.636 | 10.352 |

| Z (molecules/cell) | 4 | 8[14] | 8 |

| Reference | [11] | [14][15] | [16] |

Table 2: Comparative Crystallographic Data for Selected Forms.

Spectroscopic Analysis

Mass Spectrometry (MS): In liquid chromatography-mass spectrometry (LC-MS/MS), paracetamol is typically monitored using multiple reaction monitoring (MRM). A common transition is from the protonated molecule [M+H]⁺ at m/z 152 to a fragment ion at m/z 110.[17][18] this compound shares the same molecular weight and is expected to exhibit similar primary fragmentation patterns.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The ¹H NMR spectra are distinct due to the different symmetry and electronic environments of the aromatic protons.

-

Paracetamol: The para-substitution results in a characteristic AA'BB' system for the aromatic protons, often appearing as two doublets.[19]

-

This compound: The meta-substitution results in a more complex splitting pattern for the four aromatic protons.

| Compound | Aromatic Protons (δ, ppm) | Acetyl Methyl Protons (δ, ppm) | Solvent |

| Paracetamol | ~6.8 (d, 2H), ~7.4 (d, 2H) | ~2.0 | DMSO-d₆[20] |

| This compound | ~6.7-7.2 (m, 4H) | ~2.0 | Not specified |

Table 3: Typical ¹H NMR Chemical Shifts. (Note: Actual shifts can vary based on solvent and instrument.)

Experimental Protocols

Synthesis of Paracetamol

Paracetamol is commonly synthesized via the acetylation of 4-aminophenol (B1666318).[21]

-

Reactants: 4-aminophenol is suspended in water.

-

Acetylation: Acetic anhydride (B1165640) is added to the suspension.[22]

-

Reaction: The mixture is heated (e.g., in a water bath) to facilitate the reaction, forming an amide bond.[6]

-

Isolation: The reaction mixture is cooled in an ice bath to induce crystallization of the crude paracetamol.

-

Purification: The crude product is collected by filtration and purified by recrystallization from hot water or another suitable solvent to yield pure paracetamol crystals.[22]

Synthesis of this compound

The synthesis of this compound follows a similar pathway, using the corresponding meta-isomer as the starting material.

-

Reactants: 3-aminophenol (B1664112) is used as the starting material.

-

Acetylation: The amino group of 3-aminophenol is acetylated using acetic anhydride, typically in an aqueous or acidic medium.

-

Isolation & Purification: The workup and purification steps, including crystallization, filtration, and washing, are analogous to the paracetamol synthesis.

General Experimental Workflow for Characterization

Figure 2: General workflow for synthesis and characterization.

Example Protocol: LC-MS/MS Analysis

This protocol is based on methods developed for the quantification of paracetamol in plasma.[17][18]

-

Sample Preparation: Plasma samples are deproteinized using an organic solvent (e.g., methanol) containing an isotopically labeled internal standard (e.g., paracetamol-d4).[18][23] The supernatant is isolated for analysis.

-

Chromatography:

-

Mass Spectrometry:

Mechanism of Action & Metabolic Pathways

The structural difference profoundly impacts the molecule's interaction with biological systems. The mechanism of action for paracetamol is complex and multifaceted, while significantly less is known about this compound.

Paracetamol: A Multi-Pathway Mechanism

The analgesic effect of paracetamol is not fully understood but is thought to involve several central mechanisms rather than peripheral anti-inflammatory action.[2][24]

-

COX Inhibition: Paracetamol is a weak inhibitor of cyclooxygenase (COX) enzymes, particularly in peripheral tissues where high levels of peroxides counteract its effect.[10][24] Its action is more pronounced in the central nervous system (CNS), where it may inhibit COX-2 in a low-peroxide environment.[24]

-

Metabolite-Driven Action (AM404): A key hypothesis involves its metabolism in the brain.[25] Paracetamol is deacetylated in the liver to p-aminophenol. In the brain, fatty acid amide hydrolase (FAAH) conjugates p-aminophenol with arachidonic acid to form N-arachidonoylphenolamine (AM404).[2][10] AM404 is an agonist of the TRPV1 receptor and inhibits the reuptake of the endocannabinoid anandamide, enhancing cannabinoid receptor activation.[2][25]

-

Serotonergic Pathways: Evidence suggests paracetamol's analgesic effect is also mediated by the activation of descending serotonergic inhibitory pathways in the spinal cord.[24][26]

The para-position of the hydroxyl group is crucial for the formation of both the reactive metabolite NAPQI (in the liver, responsible for toxicity in overdose) and the centrally active metabolite AM404.

Figure 3: Simplified metabolic and action pathways of Paracetamol.

This compound

While this compound is reported to have analgesic activity, its mechanism of action is not well-elucidated in publicly available literature.[5] The meta-position of its hydroxyl group would prevent the formation of metabolites analogous to NAPQI and AM404 through the same P450 and FAAH pathways, respectively. This suggests that if its analgesic effect is centrally mediated, it must occur through a different mechanism or via different active metabolites. This structural difference is also cited as the reason for its lower toxicity compared to paracetamol.

The distinction between this compound and paracetamol is a classic example of how positional isomerism dictates biological function. The shift of the hydroxyl group from the para to the meta position alters the molecule's symmetry, electronic distribution, and steric profile. These changes manifest in different physical properties, such as melting point and crystal packing, and generate unique spectroscopic fingerprints. Most critically, the para-hydroxyl group of paracetamol is a key substrate for metabolic pathways that produce both its centrally active metabolite (AM404) and its toxic metabolite (NAPQI). This compound's inability to form these specific metabolites due to its meta-hydroxyl structure fundamentally differentiates its pharmacological and toxicological profile from its widely used isomer. For drug development professionals, this comparison underscores the critical importance of substituent placement in drug design and metabolism studies.

References

- 1. Acetaminophen | C8H9NO2 | CID 1983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound [medbox.iiab.me]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. 3-Hydroxyacetanilide | C8H9NO2 | CID 12124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2. synthesis-of-paracetamol.pdf [slideshare.net]

- 7. The Chemistry of Paracetamol by Saskia Haley - Stamford School [stamfordschools.org.uk]

- 8. This compound [webbook.nist.gov]

- 9. Future Engineers :: Name That Molecule Challenge :: Gallery :: Acetaminophen [futureengineers.org]

- 10. Paracetamol - Wikipedia [en.wikipedia.org]

- 11. X-ray and Thermal Analysis of Selected Drugs Containing Acetaminophen - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystal structure determination of the elusive paracetamol Form III - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. rigaku.com [rigaku.com]

- 14. Preparation and crystal structure of a trihydrate of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. research.ed.ac.uk [research.ed.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. Quantitation of paracetamol by liquid chromatography–mass spectrometry in human plasma in support of clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. youtube.com [youtube.com]

- 20. Acetaminophen(103-90-2) 1H NMR [m.chemicalbook.com]

- 21. The Science of Paracetamol Production: Unveiling Farmson Pharmaceuticals' Precision - Farmson Pharmaceutical Gujarat Private Limited [farmson.com]

- 22. rsc.org [rsc.org]

- 23. Analysis of paracetamol and AT7519 in serum using LC-MS/MS [protocols.io]

- 24. Mechanism of action of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. iasp-pain.org [iasp-pain.org]

- 26. Paracetamol (Acetaminophen): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Metacetamol synthesis from 3-aminophenol

An In-depth Technical Guide to the Synthesis of Metacetamol from 3-Aminophenol (B1664112)

Introduction

This compound, or N-(3-hydroxyphenyl)acetamide (CAS 621-42-1), is a regioisomer of the widely used analgesic and antipyretic drug, paracetamol (acetaminophen).[1][2] Unlike its para-isomer, this compound has not been commercialized as a pharmaceutical agent but remains a compound of interest for researchers in drug development, toxicology, and materials science, particularly in studies of polymorphism.[1][3][4] this compound exhibits analgesic properties but is reported to have a different toxicity profile compared to paracetamol.[3][4]

This technical guide provides a comprehensive overview of the synthesis of this compound from 3-aminophenol. The core of this synthesis is the N-acetylation of the amino group on the 3-aminophenol ring, a fundamental reaction in organic chemistry. This document details the reaction mechanism, a representative experimental protocol, and key data for researchers and scientists in the pharmaceutical field.

Reaction Overview and Mechanism

The synthesis of this compound is achieved through the acetylation of 3-aminophenol using acetic anhydride (B1165640).[5] In this reaction, the amino group (-NH₂) of 3-aminophenol acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This process forms an amide bond, resulting in this compound, with acetic acid as a byproduct.[6][7] The phenolic hydroxyl group (-OH) is less nucleophilic than the amino group and does not readily react under these conditions, allowing for chemoselective N-acetylation.[8]

The reaction proceeds via a nucleophilic acyl substitution mechanism:

-

Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the 3-aminophenol's amino group attacks an electrophilic carbonyl carbon of acetic anhydride.[5][6]

-

Tetrahedral Intermediate Formation : This attack breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate.

-

Leaving Group Departure : The intermediate collapses, reforming the carbonyl double bond and expelling an acetate (B1210297) anion, which is a good leaving group.[5]

-

Proton Transfer : The acetate anion deprotonates the positively charged nitrogen atom, yielding the final this compound product and a molecule of acetic acid.[6]

Figure 1. Overall reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for the compounds involved in the synthesis.

Table 1: Physicochemical Properties of Reactants and Product

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |

|---|---|---|---|---|

| 3-Aminophenol | C₆H₇NO | 109.13 | White to light tan crystals | 591-27-5 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | Colorless liquid | 108-24-7 |

| this compound | C₈H₉NO₂ | 151.16 | Light gray or off-white solid | 621-42-1[2][9] |

Table 2: Representative Reaction Parameters

| Parameter | Value / Condition | Rationale / Notes |

|---|---|---|

| Molar Ratio (3-Aminophenol : Acetic Anhydride) | 1 : 1.1 to 1 : 1.2 | A slight excess of acetic anhydride ensures complete consumption of the starting aminophenol.[7] |

| Solvent | Water or Aqueous Acetic Acid | 3-Aminophenol has some solubility in water, which serves as an economical and green solvent.[7][10] |

| Reaction Temperature | Room Temperature to 100°C | The reaction can proceed at room temperature but may be heated to increase the rate and ensure completion.[7][11] |

| Reaction Time | 15-30 minutes | The reaction is typically rapid, with product precipitating out of the solution.[7] |

| Theoretical Yield | ~1.38 g of this compound per 1 g of 3-Aminophenol | Based on stoichiometry (151.16 g/mol / 109.13 g/mol ). |

| Expected Practical Yield | 70-85% | Based on analogous synthesis of paracetamol.[6] Actual yield depends on purification efficiency. |

Experimental Protocols

The following section provides a detailed, representative methodology for the synthesis and purification of this compound. This protocol is adapted from established procedures for the synthesis of its isomer, paracetamol.[11][12]

Part 1: Synthesis of Crude this compound

Materials and Reagents:

-

3-Aminophenol

-

Acetic Anhydride

-

Deionized Water

-

Erlenmeyer flask (125 mL or 250 mL)

-

Graduated cylinders

-

Magnetic stirrer and stir bar (optional)

-

Heating mantle or water bath

-

Buchner funnel and filter flask

-

Filter paper

Procedure:

-

Preparation : Weigh approximately 2.0 g of 3-aminophenol and place it into a 125 mL Erlenmeyer flask.

-

Suspension : Add 40-50 mL of deionized water to the flask to create a suspension. The 3-aminophenol will not fully dissolve.[7]

-

Addition of Acetylating Agent : While stirring the suspension, carefully add approximately 2.2 mL of acetic anhydride. Acetic anhydride is corrosive and lachrymatory; this step should be performed in a fume hood.

-

Reaction : Continue to stir the mixture. The reaction is often exothermic, and the solid 3-aminophenol should dissolve as it reacts, followed by the precipitation of the this compound product.[7] The mixture can be gently heated in a water bath (around 80-100°C) for 10-15 minutes to ensure the reaction goes to completion.[11]

-

Crystallization : After the reaction period, cool the flask first to room temperature and then in an ice-water bath for 15-20 minutes to maximize the crystallization of the crude product.[12]

-

Isolation : Collect the crude this compound crystals by vacuum filtration using a Buchner funnel.[7]

-

Washing : Wash the crystals in the funnel with two small portions of ice-cold deionized water to remove residual acetic acid and other water-soluble impurities.[12]

-

Drying : Allow the crude product to dry on the filter paper by drawing air through it for several minutes. For complete drying, the product can be transferred to a watch glass and left in a desiccator or a low-temperature oven.

Part 2: Purification by Recrystallization

Materials and Reagents:

-

Crude this compound

-

Deionized Water (as recrystallization solvent)

-

Beakers

-

Hot plate

-

Glass stir rod

Procedure:

-

Dissolution : Transfer the crude this compound to a beaker. Add a minimal amount of deionized water (a common starting point is 10-15 mL of water per gram of crude product).[12]

-

Heating : Gently heat the mixture on a hot plate while stirring with a glass rod until all the solid dissolves. Avoid boiling the solution excessively.

-

Cooling and Recrystallization : Remove the beaker from the heat and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[13]

-

Ice Bath : Once at room temperature, place the beaker in an ice-water bath for at least 15 minutes to complete the crystallization process.[12]

-

Collection : Collect the purified crystals by vacuum filtration as before. Wash with a very small amount of ice-cold deionized water.

-

Drying : Dry the final product thoroughly to obtain pure this compound. Determine the final mass and calculate the percent yield.

Visualized Workflows and Pathways

Figure 2. Step-by-step experimental workflow for this compound synthesis.

Figure 3. Logical flow of the reaction mechanism.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 3-Hydroxyacetanilide | C8H9NO2 | CID 12124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. A new polymorph of this compound - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 2. synthesis-of-paracetamol.pdf [slideshare.net]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound [webbook.nist.gov]

- 10. US3917695A - Preparation of N-acetyl-p-aminophenol - Google Patents [patents.google.com]

- 11. rene.souty.free.fr [rene.souty.free.fr]

- 12. uwaterloo.ca [uwaterloo.ca]

- 13. rsc.org [rsc.org]

Polymorphism of Metacetamol: A Technical Guide for Pharmaceutical Development

Abstract

Metacetamol, a structural isomer of paracetamol, is a promising active pharmaceutical ingredient (API) with a lower toxicity profile. Like many APIs, this compound exhibits polymorphism, the ability to exist in multiple solid-state crystalline forms. This technical guide provides an in-depth analysis of the known polymorphic forms of this compound, their physicochemical properties, and the critical implications for drug development. Detailed experimental protocols for the preparation and characterization of these polymorphs are presented, supported by quantitative data and visual workflows, to aid researchers and scientists in the pharmaceutical industry.

Introduction to this compound and the Significance of Polymorphism

This compound (N-(3-hydroxyphenyl)acetamide) is a regioisomer of the widely used analgesic and antipyretic drug, paracetamol.[1][2][3] Its potential as a safer alternative has prompted significant research into its solid-state properties.[1][3] Polymorphism is a critical consideration in drug development, as different polymorphs of the same API can exhibit distinct physicochemical properties, including solubility, melting point, stability, and mechanical properties.[4][5] These differences can, in turn, impact the bioavailability, therapeutic efficacy, and manufacturability of the final drug product.[4][5]

To date, two polymorphic forms of this compound have been extensively characterized: Form I and Form II.[1][2] Form I is the thermodynamically stable form under ambient conditions, while Form II is a metastable form.[2] The controlled and selective preparation of a specific polymorphic form is crucial for ensuring consistent product quality and performance.

Physicochemical Characterization of this compound Polymorphs

The differentiation and characterization of this compound polymorphs rely on a suite of analytical techniques that probe the unique crystal structures and resulting physical properties of each form.

Crystalline Structure and Morphology

The primary distinction between Form I and Form II of this compound lies in their molecular conformation and the resultant hydrogen bonding network. In Form I, the hydroxyl (-OH) and carbonyl (C=O) groups are in a trans conformation, leading to the formation of infinite hydrogen-bonded chains. Conversely, in Form II, these groups adopt a cis conformation, which facilitates the formation of hydrogen-bonded dimers. This fundamental difference in molecular packing gives rise to their distinct macroscopic properties.

Thermal Properties

Differential Scanning Calorimetry (DSC) is a key technique for determining the thermal properties of this compound polymorphs, such as melting point and enthalpy of fusion.

| Property | Form I (Stable) | Form II (Metastable) |

| Melting Point (Tm) | 420 K (147 °C) | 399 K (126 °C) |

| Enthalpy of Fusion (ΔHfus) | 26.0 ± 1.3 kJ mol-1 | 21.3 ± 1.1 kJ mol-1 |

Table 1: Thermal Properties of this compound Polymorphs.

Spectroscopic Properties

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of each polymorphic form based on their unique vibrational modes.

| Spectroscopic Technique | Form I (Stable) - Characteristic Peaks (cm-1) | Form II (Metastable) - Characteristic Peaks (cm-1) |

| Infrared (IR) Spectroscopy | ~3327 (N-H stretch) | ~3398 (N-H stretch) |

| Raman Spectroscopy | ~3325 (N-H stretch), ~3123 (O-H stretch) | ~3400 (N-H stretch), ~3104 (O-H stretch) |

Table 2: Key Spectroscopic Peaks for the Differentiation of this compound Polymorphs.[1][6]

Experimental Protocols

Preparation of this compound Polymorphs

3.1.1. Preparation of Form I (Stable Polymorph)

Form I is the commercially available form of this compound. For experimental purposes, it can be further purified by recrystallization from water to ensure high purity and well-defined crystals.

3.1.2. Preparation of Form II (Metastable Polymorph)

Form II can be reliably prepared from the melt of Form I under controlled cooling conditions.

-

Place a sample of pure Form I this compound in a DSC pan or a suitable vessel.

-

Heat the sample to a temperature above the melting point of Form I (e.g., 155-160 °C) to ensure complete melting.

-

Cool the melt at a controlled rate of 6 °C per minute.

-

The resulting solid will be the metastable Form II.

Characterization Methods

3.2.1. Differential Scanning Calorimetry (DSC)

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound polymorph into an aluminum pan and seal.

-

Method:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature to 180 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

Record the heat flow to determine the melting point and enthalpy of fusion.

-

3.2.2. X-Ray Powder Diffraction (XRPD)

-

Instrument: A powder X-ray diffractometer.

-

Radiation: Cu Kα radiation (λ = 1.5406 Å).

-

Sample Preparation: Gently pack the powder sample onto a sample holder.

-

Method: Scan the sample over a 2θ range of 5-40° with a step size of 0.02° and a suitable counting time per step.

3.2.3. Infrared (IR) Spectroscopy

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer, typically with an attenuated total reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the powder directly on the ATR crystal.

-

Method: Collect the spectrum over a range of 4000-400 cm-1 with a resolution of 4 cm-1 and co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.

3.2.4. Raman Spectroscopy

-

Instrument: A Raman spectrometer equipped with a laser source (e.g., 785 nm).

-

Sample Preparation: Place a small amount of the powder on a microscope slide.

-

Method: Focus the laser on the sample and collect the Raman scattering spectrum over a relevant spectral range (e.g., 200-3500 cm-1).

Implications of this compound Polymorphism in Drug Development

The existence of polymorphism in this compound has several critical implications for its development as a pharmaceutical product.

Solubility and Bioavailability

According to the general principles of polymorphism, metastable forms typically exhibit higher solubility and faster dissolution rates than their stable counterparts.[4] This is because the metastable form has a higher free energy. Therefore, it is anticipated that Form II of this compound will be more soluble than Form I. This enhanced solubility could lead to improved bioavailability, which is a significant advantage for oral drug delivery. However, specific solubility and bioavailability data for the polymorphs of this compound are not yet extensively reported in the literature and represent an area for further investigation.

Stability and Formulation

While the potential for higher bioavailability makes Form II an attractive candidate for development, its metastable nature presents a stability challenge. Form II can convert to the more stable Form I over time, especially in the presence of moisture or mechanical stress during manufacturing processes like milling and compression. Such a polymorphic transformation during storage or after formulation can alter the drug's performance and must be carefully controlled.

The selection of a polymorphic form for development is therefore a balance between the desired properties (e.g., higher solubility) and the required stability. It may be necessary to develop formulations that stabilize the metastable form or to use the stable form and employ other formulation strategies to enhance its dissolution.

Conclusion

This compound presents a valuable therapeutic alternative to paracetamol, and a thorough understanding of its polymorphic behavior is paramount for successful drug development. This guide has detailed the distinct physicochemical properties of the stable Form I and the metastable Form II, providing quantitative data and clear experimental protocols for their preparation and characterization. The potential for the metastable form to offer enhanced bioavailability highlights the importance of polymorphic screening in the early stages of development. However, the inherent stability challenges of the metastable form must be addressed through careful formulation design. Future research should focus on quantifying the solubility and dissolution rate of each polymorph and evaluating their in vivo performance to fully realize the therapeutic potential of this compound.

References

- 1. scispace.com [scispace.com]

- 2. Thermal analysis of paracetamol polymorphs by FT-IR spectroscopies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. osti.gov [osti.gov]

- 4. Controlled production of the elusive metastable form II of acetaminophen (paracetamol): a fully scalable templating approach in a cooling environment ... - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC01032F [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Early Studies on Metacetamol Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metacetamol, known more commonly as acetaminophen (B1664979) or paracetamol, has been a widely used analgesic and antipyretic for decades. While generally safe at therapeutic doses, its potential for severe hepatotoxicity in cases of overdose became a significant clinical concern. The foundational research conducted in the mid-20th century was pivotal in elucidating the mechanisms underlying this toxicity. This technical guide provides an in-depth review of these early, seminal studies, focusing on the core findings that established the role of metabolism, covalent binding, and glutathione (B108866) depletion in this compound-induced liver injury. The information presented here is intended to offer a comprehensive resource for professionals in drug development and toxicology, detailing the experimental evidence that shaped our understanding of this important drug's safety profile.

Core Toxicological Profile: The Role of Bioactivation

Early investigations into this compound toxicity revealed that the parent compound itself is not directly responsible for the observed liver damage. Instead, a small fraction of the drug is metabolized by the cytochrome P-450 enzyme system into a highly reactive and toxic intermediate.[1][2] This process, known as bioactivation, is a critical initiating event in the cascade leading to cellular necrosis.